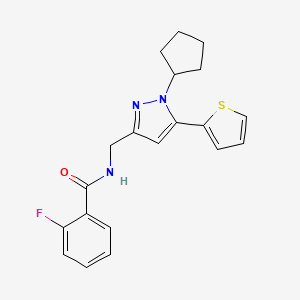

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide

Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide is a complex organic compound that features a unique combination of functional groups, including a cyclopentyl ring, a thiophene ring, a pyrazole ring, and a fluorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c21-17-9-4-3-8-16(17)20(25)22-13-14-12-18(19-10-5-11-26-19)24(23-14)15-6-1-2-7-15/h3-5,8-12,15H,1-2,6-7,13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXSFGAUZDWDHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl and thiophene groups. The final step involves the coupling of the pyrazole derivative with 2-fluorobenzoyl chloride to form the desired benzamide compound. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

A. Medicinal Chemistry

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide is primarily studied for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structures may interact with molecular targets related to inflammation and pain pathways, potentially modulating the activity of specific enzymes or receptors involved in inflammatory processes.

- Anticancer Properties : The compound's unique combination of functional groups may enable it to interact with biological macromolecules, leading to potential anticancer effects. Its structure allows for further exploration in drug development aimed at targeting cancer cells.

B. Biological Interactions

The compound is under investigation for its interactions with various biological macromolecules:

- Enzyme Inhibition : It may inhibit specific enzymes that play critical roles in disease pathways, thereby providing therapeutic benefits.

- Receptor Modulation : The compound could act as a modulator for certain receptors, influencing neurotransmitter systems and potentially offering treatments for neuropsychiatric disorders such as anxiety and schizophrenia.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of the Pyrazole Ring : Initial steps focus on constructing the pyrazole framework.

- Introduction of Substituents : The cyclopentyl and thiophene groups are introduced through specific coupling reactions.

- Final Coupling Reaction : The pyrazole derivative is coupled with 2-fluorobenzoyl chloride to form the final benzamide compound.

Common reagents used in these reactions include dichloromethane or tetrahydrofuran as solvents, along with catalysts like triethylamine or pyridine.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Chloro-1-cyclopentyl-5-methylpyrazol-3-yl)prop-2-enamide

- 1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine

Uniqueness

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide is unique due to its combination of a fluorobenzamide moiety with a cyclopentyl and thiophene-substituted pyrazole ring. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of metabotropic glutamate receptor 5 (mGluR5). This receptor plays a crucial role in various neurological disorders, making this compound a candidate for therapeutic applications in treating conditions such as schizophrenia and anxiety disorders.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Cyclopentyl group : A five-carbon saturated ring that contributes to the compound's hydrophobic characteristics.

- Thiophene moiety : A five-membered ring containing sulfur, enhancing the compound's electron-donating properties.

- Fluorobenzamide : A benzamide derivative with a fluorine atom, which may influence the compound's interaction with biological targets.

Molecular Formula

The molecular formula of this compound is with a molecular weight of approximately 419.53 g/mol .

This compound primarily acts as a positive allosteric modulator of mGluR5. This modulation enhances glutamate signaling, which is pivotal in synaptic transmission and plasticity. Research indicates that the compound exhibits an EC50 value of approximately 77 nM for mGluR5-mediated responses, suggesting significant potency in modulating receptor activity .

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions with mGluR5. The presence of electronegative substituents, such as fluorine, in the para-position of the benzamide moiety has been shown to increase potency. Studies have demonstrated that modifications to the pyrazole and benzamide structures can significantly affect biological activity, highlighting the importance of careful design in drug development .

Neurological Disorders

Given its mechanism of action, this compound holds promise for therapeutic applications in:

- Schizophrenia : By modulating glutamate signaling, it may help alleviate symptoms associated with this condition.

- Anxiety Disorders : Enhanced mGluR5 activity could provide anxiolytic effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within the pyrazole class. For instance:

- Inhibition Studies : A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were assessed for their ability to inhibit cyclooxygenase (COX) enzymes, demonstrating significant anti-inflammatory properties .

- Comparative Analysis : In comparative studies, compounds structurally related to this compound exhibited varied potencies against mGluR5, emphasizing the role of specific functional groups in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. Key steps include cyclocondensation of hydrazine derivatives with cyclopentyl ketones, followed by thiophene substitution via Suzuki coupling or nucleophilic aromatic substitution. The final benzamide linkage is achieved using coupling reagents like EDC/HOBt. Optimization involves solvent selection (e.g., DMF or THF), temperature control (60–100°C), and monitoring via TLC or HPLC. Purification often requires column chromatography or recrystallization .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

Structural confirmation relies on a combination of 1H/13C NMR (to verify cyclopentyl, thiophene, and fluorobenzamide groups), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) . X-ray crystallography may resolve stereochemical ambiguities, particularly for the pyrazole-thiophene junction. For example, intermolecular hydrogen bonding patterns (e.g., N–H⋯N) observed in similar compounds stabilize crystal packing .

Q. What preliminary biological assays are used to evaluate this compound's activity?

Initial screening often includes enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or apoptosis markers). The fluorobenzamide moiety may enhance binding to hydrophobic enzyme pockets, while the thiophene group contributes to π-π stacking interactions. Dose-response curves (IC50 values) and selectivity indices against related enzymes are critical for prioritizing further studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. To address this:

- Perform metabolic stability assays (e.g., liver microsomes) to assess compound half-life.

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate direct target binding.

- Cross-validate results with knockout cell lines or competitive inhibitors . For instance, conflicting IC50 values in kinase assays might require orthogonal methods like Western blotting for phospho-target quantification .

Q. What strategies optimize the compound's solubility and bioavailability without compromising activity?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzamide or cyclopentyl moiety.

- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility.

- SAR studies : Modify the thiophene ring (e.g., substituent position) to balance lipophilicity (logP) and polar surface area. Computational tools like molecular dynamics simulations predict solvation effects .

Q. How do reaction intermediates or byproducts impact yield, and how are they characterized?

Common byproducts include regioisomeric pyrazoles or incomplete benzamide coupling . Techniques for identification:

- LC-MS/MS to detect low-abundance intermediates.

- 2D NMR (COSY, NOESY) to distinguish regioisomers.

- In situ FT-IR monitors reaction progress in real time. For example, residual hydrazine in the cyclocondensation step can be quantified via derivatization with benzaldehyde .

Q. What advanced spectroscopic methods elucidate the compound's interaction with biological targets?

- Cryo-EM or X-ray crystallography for target-bound structural insights.

- NMR-based ligand-observed techniques (e.g., STD-NMR) map binding epitopes.

- Fluorescence polarization assays quantify displacement of fluorescent probes. The fluorobenzamide’s electron-withdrawing nature may enhance binding to electrophilic residues (e.g., cysteine thiols) in enzyme active sites .

Methodological Considerations

Q. What computational tools predict the compound's pharmacokinetic properties?

- ADMET predictors (e.g., SwissADME, pkCSM) estimate permeability (Caco-2), hepatic metabolism, and blood-brain barrier penetration.

- Density Functional Theory (DFT) calculates frontier molecular orbitals to assess metabolic susceptibility (e.g., oxidation of the thiophene ring).

- Molecular docking (AutoDock Vina) screens against off-target proteins to refine selectivity .

Q. How are stability studies designed under varying pH and temperature conditions?

- Forced degradation studies (ICH guidelines): Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–80°C) stress.

- HPLC-DAD tracks degradation products, while LC-QTOF-MS identifies fragments.

- Kinetic modeling (Arrhenius equation) predicts shelf-life at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.